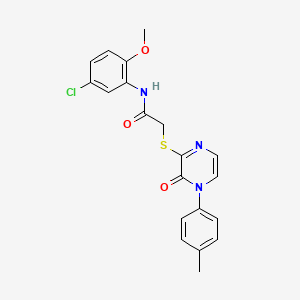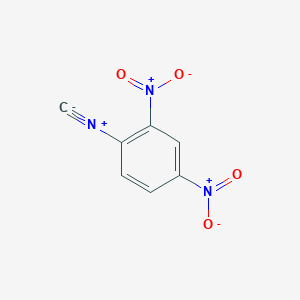![molecular formula C24H20N2O5 B2920662 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid CAS No. 2416237-23-3](/img/structure/B2920662.png)
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its CAS Number 2416237-23-3, is a complex organic molecule with a molecular weight of 416.43 . It has a structure that includes a fluorene group, an azetidine ring, and a pyridine ring .
Molecular Structure Analysis
The molecule consists of a fluorene group attached to an azetidine ring, which is further connected to a pyridine ring . The InChI code for this compound is 1S/C24H20N2O5/c27-22-10-9-15 (23 (28)29)11-26 (22)16-12-25 (13-16)24 (30)31-14-21-19-7-3-1-5-17 (19)18-6-2-4-8-20 (18)21/h1-11,16,21H,12-14H2, (H,28,29) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-Groups
- Application : This compound, commonly referred to as the fluoren-9-ylmethoxycarbonyl (Fmoc) group, is used to protect hydroxy-groups in chemical synthesis. This protection is particularly valuable when working with acid- and base-labile groups, as Fmoc can be removed without disturbing these sensitive groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Antibacterial Agents
- Application : The compound is utilized in the synthesis of various antibacterial agents. For example, derivatives of this compound have been synthesized and evaluated for their antibacterial activity, with some showing promising results (Egawa et al., 1984).
Synthesis of Liquid Scintillation Solutes
- Application : It is also involved in the preparation of liquid scintillation solutes, indicating its utility in analytical chemistry and materials science (Barnett et al., 1960).
Intramolecular Hydrogen-Bonded γ-Keto Acid
- Application : The compound adopts a planar conformation with internal hydrogen bonding, making it a subject of interest in studies of molecular structure and bonding (Coté, Lalancette, & Thompson, 1996).
C-H Functionalization of Cyclic Amines
- Application : It's used in redox-annulations with α,β-unsaturated carbonyl compounds, highlighting its role in the functionalization of cyclic amines and the synthesis of complex organic molecules (Kang et al., 2015).
Synthesis of Bioactive Fluorenes
- Application : This compound is a precursor in synthesizing bioactive fluorene-based agents, particularly in the development of antimicrobial and anticancer drugs (Hussein et al., 2020).
Synthesis of Schiff’s Bases and 2-Azetidinones
- Application : It is used in the synthesis of Schiff’s bases and 2-azetidinones, compounds that have shown potential as antidepressant and nootropic agents (Thomas et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c27-22-10-9-15(23(28)29)11-26(22)16-12-25(13-16)24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,16,21H,12-14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKMLRZFIFOJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(C=CC5=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

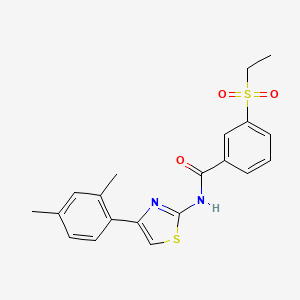

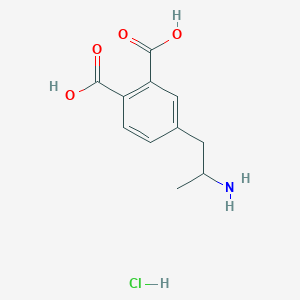
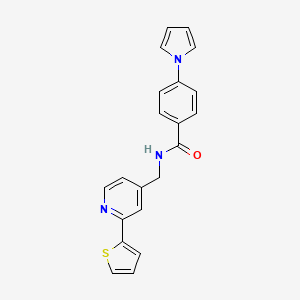
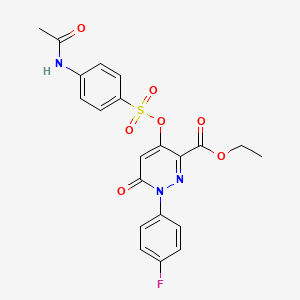
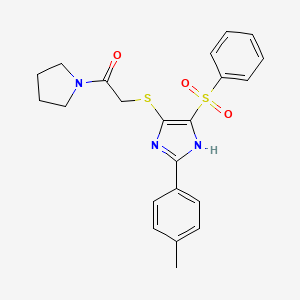
![2-hydroxy-8-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2920588.png)

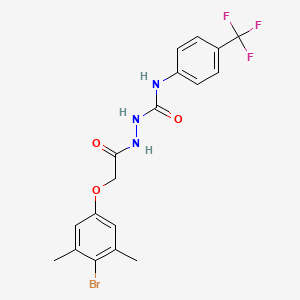
![N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2920591.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)
